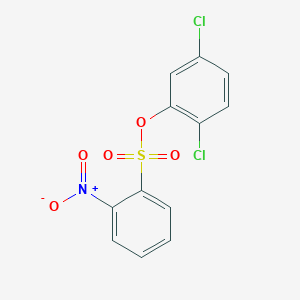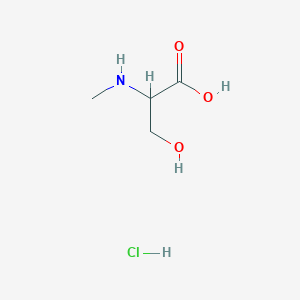
7-Chloro-5-nitroquinolin-8-ol
概要
説明
7-Chloro-5-nitroquinolin-8-ol is a chemical compound with the molecular formula C9H5ClN2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
作用機序
Target of Action
The primary targets of 7-Chloro-5-nitroquinolin-8-ol are bacterial gyrases and type 2 methionine aminopeptidase (MetAP2) protein . Bacterial gyrases are enzymes that are involved in the replication of bacterial DNA, making them a common target for antibacterial agents . MetAP2 is a protein involved in angiogenesis, the formation of new blood vessels .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits MetAP2, which may contribute to its potential antitumor activity . Its antibacterial activity may stem from the complexation of metal ions that are vital for bacterial growth .
Biochemical Pathways
It is known that the inhibition of metap2 can disrupt angiogenesis, potentially preventing the growth and spread of tumors . The complexation of metal ions can disrupt essential biochemical processes in bacteria, inhibiting their growth .
Pharmacokinetics
Similar compounds, such as nitroxoline, have been found to be well-tolerated in both oral and parenteral administrations
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and potentially the inhibition of tumor growth and spread . By inhibiting bacterial gyrases and MetAP2, it can disrupt essential processes in bacteria and tumor cells, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of metal ions in the environment can affect its antibacterial activity Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence its stability and efficacy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-nitroquinolin-8-ol typically involves the nitration of 7-chloroquinolin-8-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 5-position of the quinoline ring. Common reagents used in this process include nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
7-Chloro-5-nitroquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Reduction: 7-Chloro-5-aminoquinolin-8-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-5-nitroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in treating infections and as a chelating agent for metal ions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Similar structure but with an iodine atom instead of a nitro group.
Nitroxoline: Another quinoline derivative with a nitro group, used as a urinary antibacterial agent.
Uniqueness
7-Chloro-5-nitroquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and its potential antimicrobial activity make it a valuable compound in various research fields .
特性
IUPAC Name |
7-chloro-5-nitroquinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-4-7(12(14)15)5-2-1-3-11-8(5)9(6)13/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHOFPGOOLRCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Cl)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363678 | |
| Record name | 7-chloro-5-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23521-16-6 | |
| Record name | 7-chloro-5-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride](/img/structure/B3406053.png)

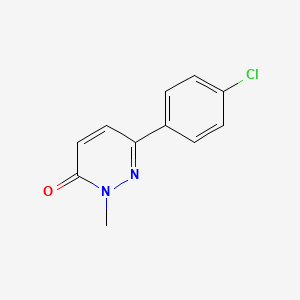

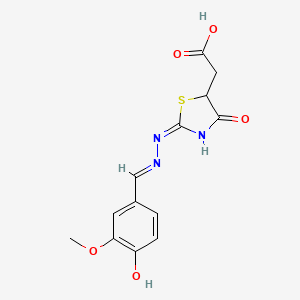


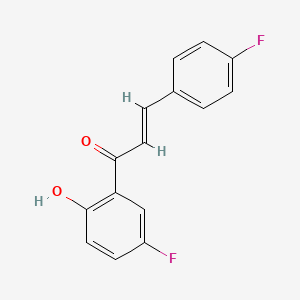
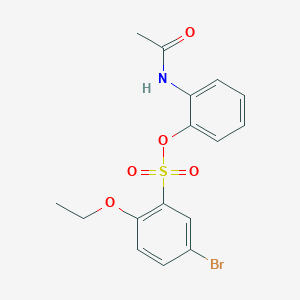
![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/structure/B3406109.png)


